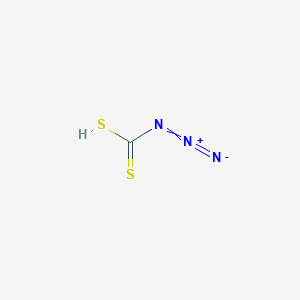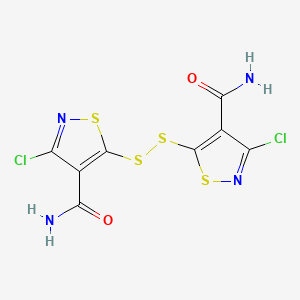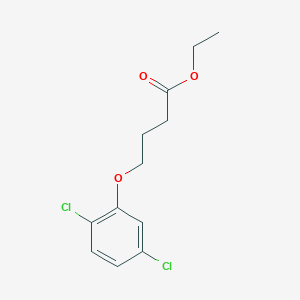
Azidodithiocarbonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azidodithiocarbonic acid is a chemical compound characterized by the presence of both azido and dithiocarbonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Azidodithiocarbonic acid can be synthesized through the reaction of carbon disulfide with sodium azide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reaction. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Azidodithiocarbonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (using palladium on carbon) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various azide derivatives depending on the nucleophile used.
Scientific Research Applications
Azidodithiocarbonic acid has several applications in scientific research, including:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of azidodithiocarbonic acid involves the reactivity of its functional groups. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. The dithiocarbonate group can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions are facilitated by the electronic properties of the functional groups, which make them susceptible to nucleophilic and electrophilic attacks.
Comparison with Similar Compounds
Azidodithiocarbonic acid can be compared with other compounds containing azido or dithiocarbonate groups:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both azido and dithiocarbonate groups in a single molecule, which provides a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
4472-06-4 |
|---|---|
Molecular Formula |
CHN3S2 |
Molecular Weight |
119.17 g/mol |
IUPAC Name |
diazocarbamodithioic acid |
InChI |
InChI=1S/CHN3S2/c2-4-3-1(5)6/h(H,5,6) |
InChI Key |
FDFHHFCBLBLZNB-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N=[N+]=[N-])S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)




![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)


